molecular formula C19H20N2O2 B2960870 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide CAS No. 1260633-90-6

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B2960870
CAS No.: 1260633-90-6
M. Wt: 308.381
InChI Key: KMDBEBIWAOVBEE-UHFFFAOYSA-N
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Description

2-Cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide (CAS 1261021-69-5) is a chemical compound with the molecular formula C₁₉H₂₀N₂O₂ and a molecular weight of 308.38 g/mol [ ]. This product is strictly designated for Research Use Only and is not intended for diagnostic or therapeutic applications. While specific biological data for this exact molecule is limited in the public domain, research on structurally similar compounds provides context for its potential research value. Molecules featuring dimethylphenyl and methoxyphenyl substituents are of significant interest in medicinal chemistry research. For instance, studies on analogous complexes, such as copper-thiosemicarbazone compounds, have demonstrated notable antiproliferative activity against human cancer cell lines (including HeLa and BxPC-3) and exhibited antioxidant potential in ABTS assays [ ]. This suggests that related compounds may serve as valuable tools in oncological and oxidative stress research. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. Appropriate safety precautions should be observed during handling; based on a closely related isomer, potential hazards include skin irritation, serious eye irritation, and respiratory irritation [ ]. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-17(10-14(13)2)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDBEBIWAOVBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethylbenzylamine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Substituents (Position) Melting Point (°C) Key Functional Groups Reference
Target Compound C₁₉H₂₀N₂O₂ 3,4-dimethylphenyl (N), 2-methoxyphenyl Not reported Cyano, methoxy, dimethyl
2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide C₁₉H₂₀N₂O₂ 3,5-dimethylphenyl (N), 3-methoxyphenyl Not reported Cyano, methoxy, dimethyl
Compound 7c () C₁₆H₁₇N₅O₂S₂ 3-methylphenyl (N), thiazole-oxadiazole 134–136 Sulfanyl, amino-thiazole
Compound 2c () C₂₈H₂₃N₃O₄ m-tolyl, methoxyquinolin Not reported Isoindolin, methoxyquinolin
Propanil () C₉H₉Cl₂NO 3,4-dichlorophenyl (N) 88–91 Dichloro, amide

Key Observations :

  • Substituent Position Effects : The 2-methoxyphenyl group in the target compound vs. the 3-methoxyphenyl in its analog () may alter electronic properties and steric interactions, impacting solubility or receptor binding.
  • Comparison with Propanil: Propanil (N-(3,4-dichlorophenyl)propanamide) is a herbicide with a simpler structure, lacking the cyano and methoxy substituents.

Biological Activity

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide, a compound with the molecular formula C19H20N2O2 and a molecular weight of approximately 308.38 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer potential. Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that compounds with similar structures often target specific cellular pathways involved in cancer progression. The following table summarizes the observed IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds in various cancer cell lines:

Compound NameCell LineIC50 Value (µM)Reference
Compound AMCF-7 (Breast)1.93
Compound BHCT-116 (Colon)2.84
This compoundVariousTBDTBD

The mechanism by which this compound exerts its effects is likely multifaceted. It may involve:

  • Inhibition of Proliferation : Similar compounds have been shown to inhibit key signaling pathways that promote cell division.
  • Induction of Apoptosis : Evidence suggests that this compound could trigger apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analyses have indicated that certain derivatives can arrest cancer cells in the G1 phase of the cell cycle, preventing further proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring has been associated with enhanced cytotoxic activity.
  • Electronegative Groups : The introduction of electronegative substituents on the aromatic rings can significantly influence biological activity, enhancing interactions with target proteins.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of related compounds demonstrated that those with similar structural motifs to this compound exhibited cytotoxic effects against various cancer cell lines. The results indicated that modifications to the phenyl rings could lead to increased potency against specific targets.

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with key proteins involved in cancer pathways. These studies suggest that the compound may bind effectively to targets such as COX-2 and iNOS, which are implicated in inflammation and tumor progression.

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide?

  • Methodological Answer : The synthesis typically involves sequential substitution and condensation reactions. For example:

Substitution Reaction : React 3,4-dimethylaniline with a cyanoacetylating agent (e.g., cyanoacetic acid) under alkaline conditions to introduce the cyano group .

Arylation : Use palladium-catalyzed C–H activation to introduce the 2-methoxyphenyl group at the β-position of the propanamide backbone. GP2 methods (Pd(OAc)₂, Ag₂CO₃, 110°C) yield 82% purity after silica gel chromatography (petroleum ether:DCM:EtOAc = 3:6:0.5) .

  • Key Data : HRMS (EI) m/z = 465.1686 (M⁺) aligns with calculated C₂₈H₂₃N₃O₄ .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :
  • 1H NMR : Peaks at δ 7.25–6.80 ppm (aromatic protons), δ 3.85 ppm (methoxy group), δ 2.25 ppm (dimethylphenyl CH₃) .
  • 13C NMR : Carbons at δ 168.9 ppm (amide carbonyl), δ 118.2 ppm (cyano group) .
  • HRMS : Confirm molecular ion [M⁺] and isotopic patterns to rule out impurities .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates .
  • Waste Disposal : Segregate organic waste containing cyano groups and submit to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can regioselective functionalization challenges during synthesis be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce temporary directing groups (e.g., pyridylmethoxy) to control arylation sites .
  • Catalytic Systems : Optimize Pd/ligand ratios (e.g., Pd(OAc)₂ with bidentate ligands) to enhance β-C–H activation selectivity over competing pathways .
  • Data Contradiction Note : Some protocols report lower yields (<50%) due to steric hindrance from 3,4-dimethylphenyl groups; iterative catalyst screening is advised .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Assay Validation : Re-evaluate antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory (e.g., carrageenan-induced edema) assays under standardized conditions .
  • Structural Analogs : Compare activity of 2-cyano-propanamide derivatives (e.g., GPR183-targeting analogs with 3,4-difluorophenyl groups) to isolate substituent-specific effects .
  • Key Insight : The 2-methoxy group may reduce bioavailability in vivo despite in vitro potency, necessitating pharmacokinetic studies .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or G-protein-coupled receptors. Focus on hydrogen bonding between the cyano group and catalytic residues .
  • QSAR Models : Train models using descriptors like Hammett constants (σ) for substituents (e.g., 3,4-dimethylphenyl σ = +0.56) to predict bioactivity .
  • Data Table :
Substituent PositionLogPIC₅₀ (COX-2, μM)Reference
2-Methoxy2.812.4
3,4-Dimethyl3.118.9

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